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Compound of Interest

Compound Name: RG7800 tetrahydrochloride

Cat. No.: B14002952 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the safety profiles of two SMN2 splicing modifiers for the treatment of

Spinal Muscular Atrophy (SMA): RG7800, a compound whose development was halted, and

risdiplam (Evrysdi®), an approved therapeutic. This analysis is supported by available

preclinical and clinical data.

The landscape of therapeutic development for Spinal Muscular Atrophy (SMA) has seen rapid

evolution, with a focus on developing molecules that can modulate the splicing of the Survival

of Motor Neuron 2 (SMN2) gene to produce functional SMN protein. RG7800 and its successor,

risdiplam, are two such small molecules. While both share a common mechanism of action,

their developmental paths diverged significantly due to differences in their safety profiles,

primarily uncovered during preclinical testing. This guide delves into a detailed comparison of

their safety, supported by experimental data and methodologies.
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Feature RG7800 Risdiplam

Development Status Development Halted Approved and Marketed

Primary Safety Concern
Preclinical retinal toxicity in

monkeys

Generally well-tolerated in

humans at therapeutic doses

Key Adverse Events (Clinical)
Data limited due to early

termination

Upper respiratory tract

infections, pyrexia, pneumonia,

gastrointestinal issues

(diarrhea, nausea), rash[1]

Ophthalmologic Safety

Retinal toxicity observed in

long-term non-human primate

studies[2][3]

Retinal toxicity observed in

preclinical monkey studies at

high doses, but not observed

in human clinical trials at the

therapeutic dose[4][5][6]

Clinical Safety Comparison
The clinical development of RG7800 was terminated before extensive clinical safety data could

be generated. The Phase 2 MOONFISH trial was suspended as a precautionary measure

following the preclinical safety findings.[2][3] During the trial, no emerging safety issues were

identified in the patients who had been dosed.[3]

In contrast, risdiplam has a robust clinical safety dataset from multiple trials, including

FIREFISH, SUNFISH, and JEWELFISH, encompassing a broad range of SMA patients.[7][8]

Adverse Events in Risdiplam Clinical Trials (Pooled
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Adverse Event Frequency

Most Common

Upper Respiratory Tract Infection 64% (FIREFISH)[1]

Pyrexia (Fever) 64% (FIREFISH)[1]

Pneumonia 50% (FIREFISH)[1]

Headache 24.1% (JEWELFISH)[1]

Cough 22.4% (JEWELFISH)[1]

Nasopharyngitis (Common Cold) 20.7% (JEWELFISH)[1]

Diarrhea Reported[9]

Nausea Reported[9]

Rash Reported[9]

Most Common Serious Adverse Event

Pneumonia 39% (FIREFISH)

Note: Data from different trials may have variations in patient populations and reporting

methodologies.

Preclinical Safety and Toxicology
The critical differentiator between RG7800 and risdiplam emerged from long-term preclinical

toxicology studies in cynomolgus monkeys.

RG7800: Long-term (39-week) studies revealed non-reversible histological findings in the

retina of monkeys at exposure levels higher than those tested in the clinical study.[10] This

finding of retinal toxicity was the primary reason for the discontinuation of its development.[10]

Risdiplam: Similar preclinical studies in monkeys also demonstrated retinal toxicity, including

degeneration of the macula and peripheral photoreceptors, after 5 to 6 months of treatment at

doses higher than the therapeutic dose used in humans.[4][5] However, extensive and rigorous

ophthalmologic monitoring in human clinical trials, including functional assessments and
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advanced imaging techniques like spectral domain optical coherence tomography (SD-OCT),

has shown no evidence of retinal toxicity in patients receiving the therapeutic dose of risdiplam.

[4][5][6]

Experimental Protocols
Preclinical Ocular Toxicology Assessment in Non-
Human Primates (General Protocol)
A standardized protocol for evaluating ocular toxicity in non-human primates, a crucial step in

preclinical assessment, typically involves the following:

Animal Model: Cynomolgus monkeys are often used due to the anatomical and physiological

similarities of their eyes to human eyes.

Dosing: The test article is administered systemically (e.g., orally) at multiple dose levels,

including a control group, for an extended period (e.g., 39 weeks) to assess chronic toxicity.

Ophthalmic Examinations: Regular examinations are conducted throughout the study,

including:

Slit-lamp biomicroscopy: To evaluate the anterior segment of the eye.

Indirect ophthalmoscopy: To examine the fundus, including the retina and optic nerve.

Intraocular pressure (IOP) measurement.

Advanced Imaging:

Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images

of the retina to detect subtle structural changes.

Fundus photography: To document the appearance of the retina over time.

Electroretinography (ERG): To measure the electrical response of the various cell types in

the retina to a light stimulus, assessing retinal function.
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Histopathology: At the end of the study, the eyes are enucleated, and retinal tissues are

examined microscopically to identify any pathological changes at the cellular level.

In Vivo Assessment of Off-Target Splicing Effects
To evaluate the specificity of SMN2 splicing modifiers and identify potential off-target effects,

the following experimental workflow is commonly employed:

Cell Culture and Treatment: Human cell lines, often patient-derived fibroblasts, are cultured

and treated with varying concentrations of the splicing modifier compound.

RNA Sequencing (RNA-Seq): Total RNA is extracted from the treated and untreated cells.

High-throughput RNA sequencing is then performed to obtain a comprehensive profile of the

transcriptome.

Bioinformatic Analysis: The sequencing data is analyzed to identify changes in splicing

patterns across the entire transcriptome. This includes looking for exon skipping, exon

inclusion, intron retention, and the use of alternative splice sites.

Validation: Potential off-target splicing events identified through RNA-Seq are validated using

more targeted techniques such as quantitative polymerase chain reaction (qPCR) or reverse

transcription PCR (RT-PCR).

Mechanism of Action and Off-Target Effects
Both RG7800 and risdiplam are small molecules designed to modify the pre-mRNA splicing of

the SMN2 gene, promoting the inclusion of exon 7 and leading to the production of full-length,

functional SMN protein.
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SMN2 Pre-mRNA Splicing
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Figure 1: SMN2 splicing pathway and the influence of RG7800 and risdiplam.
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While both molecules effectively promote the inclusion of exon 7 in SMN2 mRNA, studies have

shown that they can also affect the splicing of other genes, leading to off-target effects.

RG7800: Has been shown to promote the alternative splicing of genes such as forkhead box

protein M1 (FOXM1) and MAP Kinase Activating Death Domain (MADD), which are involved

in cell cycle regulation and apoptosis.

Risdiplam: Also exhibits off-target effects on genes including MBNL1, DST, TEAD1, THOC5,

FOXM1, and MADD.[11] These off-target effects are thought to potentially contribute to some

of the observed side effects.[11][12] However, risdiplam was specifically engineered to have

a better selectivity profile compared to RG7800.[12]

Figure 2: Experimental workflows for preclinical safety and off-target analysis.

Conclusion
The comparative analysis of RG7800 and risdiplam underscores the critical importance of

comprehensive preclinical safety evaluations in drug development. While both molecules

demonstrated a promising mechanism of action for treating SMA, the identification of preclinical

retinal toxicity with RG7800 led to the cessation of its development. Risdiplam, developed as a

successor, exhibits a more favorable safety profile in humans at its therapeutic dose, despite

showing similar preclinical toxicity at higher exposures. The extensive clinical trial program for

risdiplam has provided a thorough characterization of its safety, establishing it as a valuable

therapeutic option for individuals with SMA. The ongoing research into the off-target effects of

splicing modifiers will be crucial for the development of even more specific and safer next-

generation therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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